

Application Notes and Protocols: Reduction of Ethyl Cyclopropanecarboxylate to Cyclopropylmethanol

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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of **ethyl cyclopropanecarboxylate** to cyclopropylmethanol, a valuable intermediate in organic synthesis and drug development. The following sections outline various reduction methodologies, present quantitative data for comparison, and provide step-by-step experimental protocols and visual diagrams of the reaction and workflows.

Introduction

The conversion of **ethyl cyclopropanecarboxylate** to cyclopropylmethanol is a fundamental transformation in organic chemistry. The choice of reducing agent is critical and depends on factors such as desired yield, selectivity, safety, and cost. This document focuses on two primary methods: reduction with the powerful hydride donor, Lithium Aluminum Hydride (LiAlH_4), and a modified Sodium Borohydride (NaBH_4) reduction in the presence of a Lewis acid. Additionally, an alternative catalytic hydrogenation method is presented.

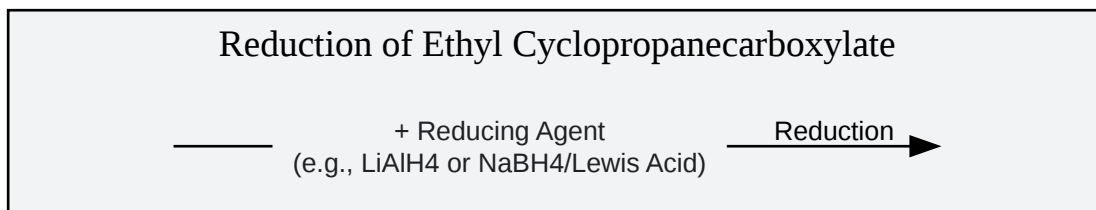
Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of cyclopropyl esters to cyclopropylmethanol.

| Method | Reducing Agent / Catalyst | Substrate | Solvent | Yield / Selectivity | Key Conditions |
|-------------------------|---|---------------------------------|---------------|----------------------------------|--|
| Hydride Reduction | Sodium Borohydride / Aluminum Trichloride | Methyl Cyclopropane carboxylate | Methanol | 74.3% Yield | 2°C, overnight reaction[1] |
| Hydride Reduction | Sodium Borohydride / Lithium Chloride | Methyl Cyclopropane carboxylate | Methanol | 55% Yield | 0°C, overnight reaction[1] |
| Hydride Reduction | Sodium Borohydride / Tin (IV) Chloride | Methyl Cyclopropane carboxylate | Methanol | 65.2% Yield | 0°C, overnight reaction[1] |
| Catalytic Hydrogenation | Chromium-free Zinc Oxide | Ethyl Cyclopropane carboxylate | Not specified | 93% Selectivity (99% conversion) | 150-350°C, 50-350 bar H ₂ [2] |

Mandatory Visualizations

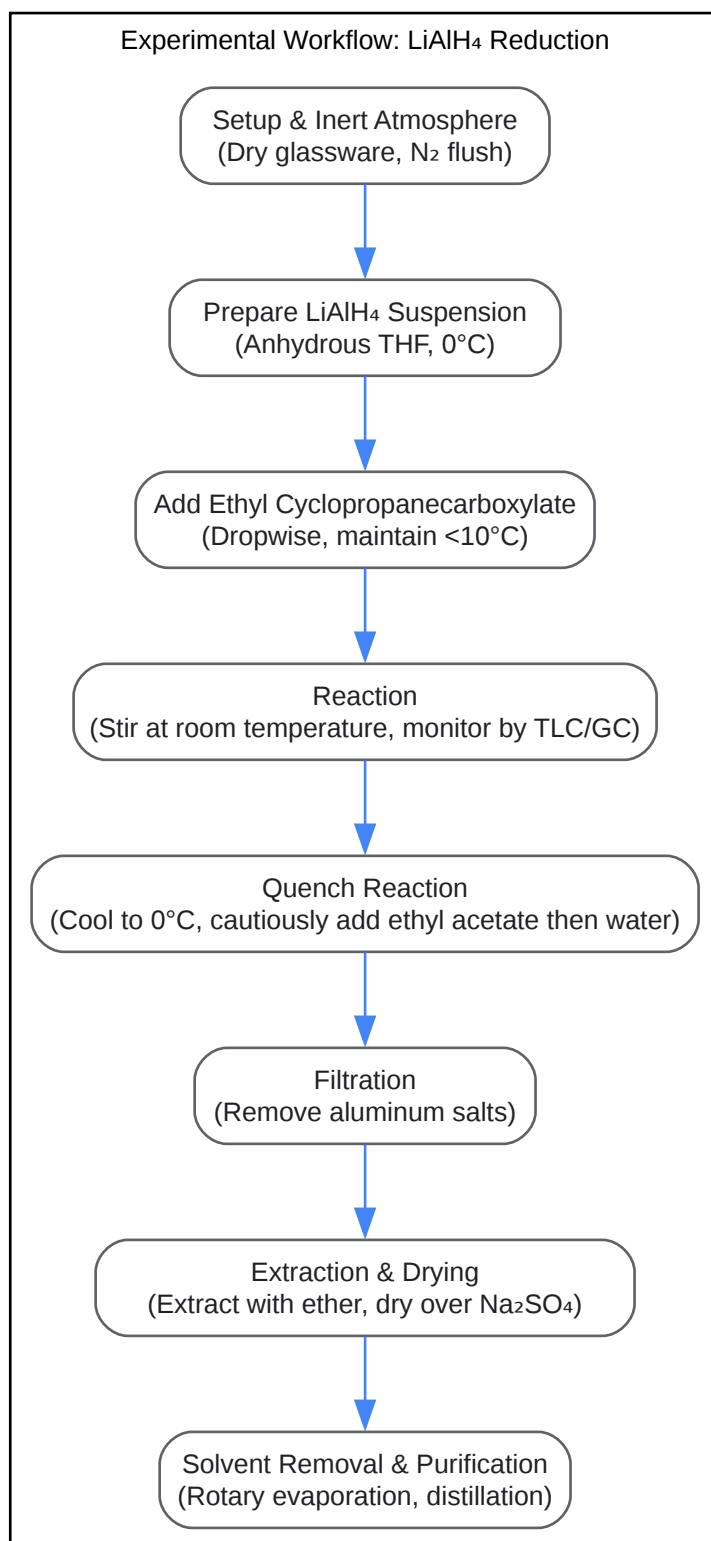
Chemical Reaction



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Caption: Chemical transformation of **ethyl cyclopropanecarboxylate** to cyclopropylmethanol.

Experimental Workflow for LiAlH_4 Reduction



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References

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